molecular formula C11H16ClN3O B8199527 2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)ethanol

2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)ethanol

Cat. No.: B8199527
M. Wt: 241.72 g/mol
InChI Key: HEBVDUPCXDHECM-UHFFFAOYSA-N
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Description

2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)ethanol is a chemical compound that features a piperidine ring substituted with a chloropyrimidine group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)ethanol typically involves the reaction of 5-chloropyrimidine with piperidine derivatives. One common method includes the nucleophilic substitution reaction where 5-chloropyrimidine reacts with 4-piperidone in the presence of a base to form the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the piperidine ring.

    Substitution: The chloropyrimidine group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives of the pyrimidine or piperidine rings.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act on G-protein-coupled receptors (GPCRs) or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Piperidinyl)ethanol: A structurally similar compound with a piperidine ring and an ethanol moiety.

    5-Chloropyrimidine derivatives: Compounds with similar pyrimidine rings substituted with chlorine atoms.

Uniqueness

2-(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)ethanol is unique due to the combination of the chloropyrimidine group and the piperidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c12-10-7-13-11(14-8-10)15-4-1-9(2-5-15)3-6-16/h7-9,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBVDUPCXDHECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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